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molecular formula C9H14O5 B8671462 (2-Methoxy-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate CAS No. 139995-55-4

(2-Methoxy-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate

Cat. No. B8671462
M. Wt: 202.20 g/mol
InChI Key: WSSDTBVNFVYNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297812B2

Procedure details

Glycidol and acrylic acid which comprises 6.4% by weight of triethylamine hydrochloride and 0.6% by weight of hydroquinone were metered together into a loop reactor heated to 125° C. The metering rate for glycidol was 40 g/h; that for the acrylic acid/hydroquinone/catalyst solution was 41 g/h. The residence time was approx. 15 min. The effluent of the loop reactor within one hour was collected, cooled and admixed with 69 g of trimethyl orthoacetate. The mixture was stirred at 25° C. for 1 hour. A crude product of the 4-acryloyloxymethyl-2-methoxy-2-methyl-1,3-dioxolane was obtained in a yield of 63% by GC analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
acrylic acid hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].Cl.C(N([CH2:17][CH3:18])CC)C.[C:19]1(C=CC(O)=CC=1)[OH:20].C(O)(=O)C=C.C1(C=CC(O)=CC=1)O>>[C:6]([O:10][CH2:1][CH:2]1[CH2:4][O:5][C:17]([O:20][CH3:19])([CH3:18])[O:3]1)(=[O:9])[CH:7]=[CH2:8] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(O1)CO
Step Six
Name
acrylic acid hydroquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were metered together into a loop reactor
CUSTOM
Type
CUSTOM
Details
The effluent of the loop reactor within one hour was collected
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)(=O)OCC1OC(OC1)(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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